(2R,3R,3aS)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one
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Overview
Description
(2R,3R,3aS)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one is a complex organic compound characterized by its unique structural features. This compound belongs to the benzofuran family and is distinguished by its multiple methoxy groups and a prop-2-enyl side chain. Its stereochemistry is defined by the specific configuration of its chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,3aS)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one typically involves several steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxy Groups: Methoxylation reactions are employed to introduce methoxy groups at specific positions on the aromatic ring.
Formation of the Prop-2-enyl Side Chain: This step involves the addition of a prop-2-enyl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups and the prop-2-enyl side chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with hydrogenated functional groups.
Substitution Products: Compounds with substituted methoxy groups or side chains.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Researchers use this compound to study various organic reaction mechanisms.
Biology
Biological Activity Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: Its unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (2R,3R,3aS)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,3aS)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-2,3-dihydro-1-benzofuran-6-one: Lacks the prop-2-enyl side chain.
(2R,3R,3aS)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran: Lacks the ketone group.
Uniqueness
The presence of both the prop-2-enyl side chain and the ketone group in (2R,3R,3aS)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one distinguishes it from similar compounds. These structural features contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C21H24O5 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2R,3R,3aS)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C21H24O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h6,8-13,20H,1,7H2,2-5H3/t13-,20-,21+/m1/s1 |
InChI Key |
VDYACOATPFOZIO-PZVFOTJXSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OC2=CC(=O)C(=C[C@]12OC)CC=C)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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